Tert-butyl oxirane-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

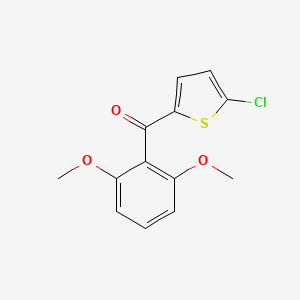

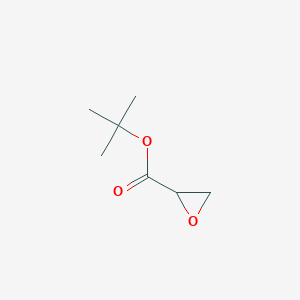

Tert-butyl oxirane-2-carboxylate is an organic compound with the molecular formula C7H12O3 . It is a colorless liquid with a distinctive odor .

Synthesis Analysis

The synthesis of Tert-butyl oxirane-2-carboxylate can be achieved by reacting 2-bromo oxirane with tert-butanol under alkaline conditions . The specific reaction conditions may vary depending on the scale and conditions of the preparation .Molecular Structure Analysis

The molecular structure of Tert-butyl oxirane-2-carboxylate is characterized by its molecular formula C7H12O3 . The InChI code for this compound is 1S/C7H12O3/c1-7(2,3)10-6(8)5-4-9-5/h5H,4H2,1-3H3 .Chemical Reactions Analysis

Tert-butyl oxirane-2-carboxylate is involved in ring-opening reactions of oxiranes, which are commonly used in the synthesis of oxirane resins, composite materials, and plasticizers . The reaction between oxirane and carboxylic acid is a classical method to produce β-hydroxypropyl ester .Physical And Chemical Properties Analysis

Tert-butyl oxirane-2-carboxylate is a colorless liquid with a distinctive odor . It has a low boiling point and a low relative density, allowing it to evaporate at room temperature . Its density is approximately 0.96 g/cm³ .Applications De Recherche Scientifique

Organic Synthesis

Tert-butyl oxirane-2-carboxylate: is widely used in organic synthesis, particularly as an epoxidation reagent. It facilitates the synthesis of compounds with an epoxide structure, such as epoxy esters and epoxy ethers . These structures are crucial intermediates in the production of complex molecules and have applications in synthesizing pharmaceuticals and agrochemicals.

Coating Industry

In the coating industry, Tert-butyl oxirane-2-carboxylate is employed to produce epoxy coatings . These coatings are known for their excellent adhesion, chemical resistance, and durability. They are used to protect metal, concrete, and other materials from corrosion and wear.

Adhesive Formulation

This compound is also integral in formulating adhesives . Epoxy-based adhesives made with Tert-butyl oxirane-2-carboxylate offer high strength and resistance to temperature and solvents, making them suitable for industrial applications where robust bonding is required.

Resin Manufacturing

Tert-butyl oxirane-2-carboxylate: is a key ingredient in the production of epoxy resins . These resins are utilized in a variety of applications, including as matrices for composite materials, insulators in electronics, and as binders in paints and varnishes.

Rubber Industry

In the rubber industry, the compound is used to create epoxy-modified rubbers . These rubbers exhibit improved thermal stability and resistance to aging, which is beneficial for manufacturing tires and other rubber products that require enhanced performance characteristics.

Pesticide Development

The compound’s role in synthesizing epoxide-containing pesticides is significant . These pesticides have a unique mode of action, which can be more effective against certain pests and potentially reduce the environmental impact compared to traditional pesticides.

Mécanisme D'action

Target of Action

Tert-butyl oxirane-2-carboxylate, also known as a type of oxirane or epoxide, is a reactive compound that can interact with various biological targets. Oxiranes in general are known to interact with proteins and nucleic acids, altering their structure and function .

Mode of Action

The mode of action of Tert-butyl oxirane-2-carboxylate involves the opening of its three-membered oxirane ring . This ring-opening can occur through a nucleophilic attack, where a nucleophile, such as a protein or nucleic acid, attacks the electrophilic carbon within the oxirane ring . This reaction leads to the formation of a new covalent bond and the breaking of the strained oxirane ring, resulting in changes to the structure and function of the target molecule .

Biochemical Pathways

The ring-opening reactions of oxiranes can lead to various downstream effects, depending on the nature of the nucleophile involved in the reaction . For instance, if the nucleophile is a protein, the reaction could lead to the modification of the protein’s structure and potentially its function .

Pharmacokinetics

For instance, tert-butyl alcohol, a structurally related compound, is known to be miscible with water, which could potentially impact the bioavailability of Tert-butyl oxirane-2-carboxylate .

Result of Action

The result of Tert-butyl oxirane-2-carboxylate’s action is the modification of its target molecules, which can lead to changes in their structure and function . This can have various molecular and cellular effects, depending on the nature of the target molecule and the specific context in which the reaction occurs .

Action Environment

The action of Tert-butyl oxirane-2-carboxylate can be influenced by various environmental factors. For instance, the pH and temperature of the environment can impact the rate and extent of the oxirane ring-opening reaction . Additionally, the presence of other reactive species in the environment can potentially compete with the oxirane for reaction with nucleophiles, thereby influencing the compound’s action, efficacy, and stability .

Safety and Hazards

Tert-butyl oxirane-2-carboxylate is a flammable liquid that can ignite when exposed to open flame or high temperatures . During handling and use, direct contact with skin, eyes, and respiratory tract should be avoided . Its vapor should also be prevented from forming a flammable mixture in the air .

Orientations Futures

Tert-butyl oxirane-2-carboxylate is mainly used in organic synthesis reactions, especially as an epoxidation reagent in chemical synthesis . It can be used to synthesize compounds with an epoxide structure, such as epoxy esters and epoxy ethers . These products are widely used in industries such as coatings, adhesives, resins, rubber, and pesticides .

Propriétés

IUPAC Name |

tert-butyl oxirane-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-7(2,3)10-6(8)5-4-9-5/h5H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPZMUWXOAMOYDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CO1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl oxirane-2-carboxylate | |

CAS RN |

92223-80-8 |

Source

|

| Record name | tert-Butyl oxirane-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B2960041.png)

![N-(2-(diethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2960046.png)

![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2960048.png)

![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2960051.png)

![3-(2-(4-Methoxyphenylamino)benzo[d]ozazol-5-yl)propanoic acid HCl](/img/structure/B2960054.png)

amine hydrobromide](/img/no-structure.png)

![3-((4-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2960058.png)